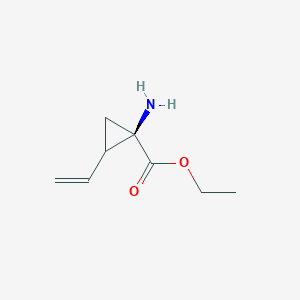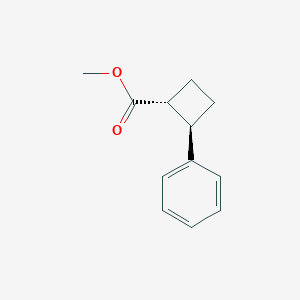
(R)-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethylbenzyloxy group, and an imidazo-oxazine ring system
Méthodes De Préparation
The synthesis of ®-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Imidazo-Oxazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo-oxazine ring system.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the Trifluoromethylbenzyloxy Group:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
®-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethylbenzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include reducing agents (e.g., hydrogen gas, metal hydrides), nucleophiles (e.g., amines, thiols), and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Materials Science: The compound’s chemical properties may be exploited in the development of advanced materials with specific functionalities, such as sensors or catalysts.
Biological Research: The compound can be used as a tool in biological studies to investigate its effects on various biological systems and pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethylbenzyloxy group may play key roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
®-2-Nitro-6-(4-trifluoromethylbenzyloxy)-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can be compared with other similar compounds, such as:
Indole Derivatives: Indole derivatives have diverse biological activities and are widely studied for their potential therapeutic applications.
Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have shown promise in medicinal chemistry due to their unique structural features and biological activities.
Pyrazinamide Derivatives: These compounds are important in the treatment of tuberculosis and have been extensively studied for their anti-tubercular activity.
Propriétés
Numéro CAS |
187235-56-9 |
|---|---|
Formule moléculaire |
C14H12F3N3O4 |
Poids moléculaire |
343.26 g/mol |
Nom IUPAC |
(6R)-2-nitro-6-[[4-(trifluoromethyl)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O4/c15-14(16,17)10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1 |
Clé InChI |
SGJBPETWYLMWNC-LLVKDONJSA-N |
SMILES isomérique |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)C(F)(F)F |
SMILES canonique |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)


![1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12950233.png)

